molecular formula C46H71ClNOPPd B6353400 chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine CAS No. 1334385-47-5

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine

Cat. No.: B6353400
CAS No.: 1334385-47-5
M. Wt: 826.9 g/mol
InChI Key: JZCWZSCWLKYODV-UHFFFAOYSA-M
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Description

Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex compound that features a palladium center coordinated with a phosphine ligand and other organic molecules. This compound is often used in various catalytic processes, particularly in organic synthesis and industrial applications.

Biochemical Analysis

Biochemical Properties

The compound is known to be involved in various biochemical reactions. It is commonly used as a catalyst in organic synthesis, particularly in coupling reactions and the activation of inert chemical bonds

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a catalyst in biochemical reactions. It undergoes rapid reductive elimination to form a reactive, monoligated Pd (0) species . This active species can then participate in various types of coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to lower oxidation state palladium species.

    Substitution: The phosphine ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.

    Substitution: Ligand substitution reactions often involve the use of other phosphines, amines, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction may produce palladium(0) species.

Scientific Research Applications

Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is widely used in scientific research due to its catalytic properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific ligand structure, which provides high stability and selectivity in catalytic reactions. Its ability to facilitate a wide range of reactions makes it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C8H10N.C5H12O.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCWZSCWLKYODV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H71ClNOPPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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